XlogP of 2.9 and TPSA of 41.8 Ų Confer Intermediate Lipophilicity Distinct from the Aldehyde (PSA 26.30 Ų) and Amine (pKa 9.30), Governing Chromatographic Selectivity and Extraction Efficiency
(4-Isobutoxybenzyl)urea (the oxime) displays a computed XlogP of 2.9 and a topological polar surface area (TPSA) of 41.8 Ų with 1 hydrogen-bond donor and 3 hydrogen-bond acceptors . In the same pimavanserin intermediate series, 4-isobutoxybenzaldehyde (CAS 18962-07-7) shows LogP 2.53–3.03, PSA 26.30 Ų, 0 H-bond donors, and 2 H-bond acceptors , while 4-isobutoxybenzylamine (CAS 4734-09-2) has a predicted pKa of 9.30, making it predominantly ionized at neutral pH . The oxime's intermediate polarity (ΔPSA = +15.5 Ų vs. aldehyde) and single H-bond donor directly affect reversed-phase HPLC retention, liquid–liquid extraction partition coefficients, and silica gel chromatographic mobility. The oxime's XlogP of 2.9 also contrasts sharply with the downstream dimer 1,3-bis(4-isobutoxybenzyl)urea (LogP 4.7556, TPSA 59.59 Ų, MW 384.51) , ensuring baseline resolution in UHPLC methods developed for pimavanserin impurity profiling [1].
| Evidence Dimension | Lipophilicity (XlogP/LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XlogP 2.9, TPSA 41.8 Ų, H-bond donors 1, H-bond acceptors 3, MW 193.24 g/mol |
| Comparator Or Baseline | 4-Isobutoxybenzaldehyde: LogP 2.53–3.03, PSA 26.30 Ų, H-bond donors 0, H-bond acceptors 2, MW 178.23; 4-Isobutoxybenzylamine: pKa 9.30, MW 179.26; 1,3-Bis(4-isobutoxybenzyl)urea: LogP 4.7556, TPSA 59.59 Ų, MW 384.51 |
| Quantified Difference | ΔPSA = +15.5 Ų vs. aldehyde; ΔLogP = −1.86 vs. bis-urea dimer; ΔMW = +15.0 vs. aldehyde, −191.3 vs. bis-urea dimer |
| Conditions | Computed physicochemical properties; XlogP and TPSA from Chem960 database; LogP and PSA from ChemicalBook and Chemsrc; pKa predicted for amine |
Why This Matters
These physicochemical differences dictate that each intermediate requires distinct chromatographic conditions and extraction solvents; substituting one for another without method redevelopment will result in co-elution, poor recovery, or failed purification in pimavanserin manufacturing and impurity analysis.
- [1] Radić, I. et al. Development of an analytical method for the determination of pimavanserin and its impurities applying analytical quality by design principles as a risk-based strategy. J. Pharm. Biomed. Anal. 2021, 201, 114091. UHPLC method resolving four process impurities with critical resolution between impurity B and C. View Source
